6-Bromo-4-chlorothieno[2,3-d]pyrimidin-2-amine
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Overview
Description
6-Bromo-4-chlorothieno[2,3-d]pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thienopyrimidine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chlorothieno[2,3-d]pyrimidin-2-amine typically involves a multi-step process. One common method starts with the Gewald reaction, which forms 2-aminothiophenes. This is followed by pyrimidone formation, bromination, and chlorination . The overall yield of this process can reach up to 49% without the need for chromatography for purification .
Industrial Production Methods
For industrial-scale production, the process is optimized to be robust and scalable. The synthesis starts from inexpensive bulk chemicals and relies on standard laboratory equipment. This method ensures that the compound can be produced in large quantities without significant cost .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chlorothieno[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Nucleophilic Substitution: Typically uses reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Often employs oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Uses reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thienopyrimidines, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
6-Bromo-4-chlorothieno[2,3-d]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chlorothieno[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, as an adenosine A2A receptor antagonist, it binds to the receptor and inhibits its activity, which can have therapeutic effects in conditions like Parkinson’s disease . The compound’s lipophilicity allows it to diffuse easily into cells, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorothieno[3,2-d]pyrimidine
- 6-Bromo-4-chloropyrido[2,3-d]pyrimidine
- 4,6-Dichloropyrimidine
Uniqueness
6-Bromo-4-chlorothieno[2,3-d]pyrimidin-2-amine stands out due to its unique combination of bromine and chlorine substituents, which confer distinct electronic properties and biological activities. This makes it a valuable compound for developing new therapeutic agents and studying various biochemical pathways .
Properties
CAS No. |
1160994-64-8 |
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Molecular Formula |
C6H3BrClN3S |
Molecular Weight |
264.53 g/mol |
IUPAC Name |
6-bromo-4-chlorothieno[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C6H3BrClN3S/c7-3-1-2-4(8)10-6(9)11-5(2)12-3/h1H,(H2,9,10,11) |
InChI Key |
WEIDOVKLKZXISY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1C(=NC(=N2)N)Cl)Br |
Origin of Product |
United States |
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